3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide is a complex organic compound characterized by its unique quinoxaline core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the propanamide side chain and the methylthio group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core or the propanamide side chain.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in a wide range of functionalized quinoxaline compounds.
Scientific Research Applications
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The methylthio group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
- 4-((4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide stands out due to its unique combination of the quinoxaline core, propanamide side chain, and methylthio group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-(methylthio)phenyl)propanamide, a compound featuring a quinoxaline core, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
This structure includes a quinoxaline moiety linked to a propanamide group, which enhances its potential for biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Michael Addition Reactions : Utilizing acrylic acid derivatives with the quinoxaline scaffold.
- Thiation Methods : Transforming quinoxaline derivatives into thioamides for further modifications.
These synthetic pathways allow for the exploration of structure-activity relationships (SARs) that can optimize biological efficacy.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro studies have shown that several derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative effects. For instance, some compounds demonstrated IC50 values as low as 1.9 μg/mL against HCT-116 cells .
The mechanisms underlying the anticancer activity of this class of compounds include:
- Inhibition of Tyrosine Kinases : Targeting pathways crucial for tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for cell division .
Immunomodulatory Effects
In addition to anticancer properties, this compound has shown immunomodulatory effects. These effects may enhance the immune response against tumors or other diseases by modulating cytokine production and immune cell activity .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals unique biological activities associated with this compound:
Compound Name | Similarity | Key Features |
---|---|---|
1,3-Dimethylquinoxalinone | 0.76 | Contains a dimethyl-substituted quinoxaline structure |
4-Benzylquinoxalinone | 0.71 | Features a benzyl group attached to the quinoxaline |
6-Bromoquinoxaline | 0.64 | Halogenated quinoxaline derivative |
This table illustrates how the unique structural components of the compound may contribute to its distinct biological activities compared to similar quinoxaline derivatives.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HCT-116 Cells : Demonstrated significant reduction in cell viability with an IC50 of approximately 1.9 μg/mL.
- MCF-7 Cell Line Evaluation : Showed comparable potency with IC50 values indicating effective targeting of breast cancer cells.
These findings suggest that further development could lead to promising therapeutic agents in oncology.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(3-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-22-17-9-4-3-8-15(17)21-16(19(22)24)10-11-18(23)20-13-6-5-7-14(12-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
QKYQTXRCXMDONN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.